“3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one” is a chemical compound with the molecular formula C24H25N3O3 . It is also known by other names such as ML-191 and ML191 . The molecular weight of this compound is 403.5 g/mol .
The compound has a computed XLogP3-AA value of 4 . This value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body. The compound has a hydrogen bond donor count of 0 .
ML-191, with the chemical identifier CAS 931695-79-3, is synthesized for research purposes and is primarily available through specialized chemical suppliers such as MedChemExpress and MedKoo Biosciences. It is classified as an antagonist of GPR55, which places it within a broader category of compounds that interact with G protein-coupled receptors, a significant class of drug targets in pharmacology.
The synthesis of ML-191 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may vary among manufacturers, general synthetic pathways typically include:
The molecular structure of ML-191 can be described using its chemical formula , which indicates that it consists of carbon, hydrogen, nitrogen, and oxygen atoms.
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may be employed to elucidate its precise molecular configuration.
ML-191 participates in various chemical reactions that are relevant to its function as a GPR55 antagonist. These reactions primarily involve:
The specific reaction mechanisms are complex and involve interactions at the molecular level that modulate receptor activity.
The mechanism of action of ML-191 revolves around its antagonistic effects on GPR55. Upon binding to the receptor:
Research has demonstrated that ML-191's antagonistic action can influence cellular responses in various biological systems, making it a valuable tool for studying GPR55-related pathways.
ML-191 exhibits several notable physical and chemical properties:
These properties influence how ML-191 is handled in laboratory settings and its behavior in biological systems.
ML-191 has significant potential applications in various fields of research:
GPR55 is a Class A rhodopsin-like G protein-coupled receptor (GPCR) that diverges significantly from canonical cannabinoid receptors (CB1/CB2) in its signaling mechanisms. Upon activation, GPR55 primarily couples to Gα₁₃ proteins, triggering a cascade that mobilizes intracellular calcium ([Ca²⁺]ᵢ) via phospholipase C (PLC) activation and inositol triphosphate (IP₃) production [1] [9]. This is followed by the recruitment of RhoA/ROCK pathways, which regulate cytoskeletal reorganization and cell migration [9] [10]. Downstream effects include:
Table 1: Key GPR55 Signaling Effectors and Functional Outcomes
Signaling Effector | Activation Trigger | Cellular Outcome |
---|---|---|
Gα₁₃ | Ligand binding (e.g., LPI) | RhoA/ROCK activation |
PLC-β | G protein coupling | [Ca²⁺]ᵢ release & PKC activation |
ERK1/2 | Receptor tyrosine kinases | Cell proliferation/differentiation |
NFAT | Calcium/calcineurin | Immune gene transcription |
GPR55 knockout studies confirm its role in pathological processes, including inflammatory hyperalgesia, bone resorption, and cancer cell proliferation, validating its therapeutic relevance [1] [9].
LPI is the principal endogenous ligand for GPR55, identified through its ability to induce receptor-specific signaling absent in vector-transfected cells [6] [8]. Key characteristics include:
LPI’s role extends to synaptic plasticity, where it enhances long-term potentiation (LTP) in hippocampal neurons via GPR55—a effect absent in GPR55⁻/⁻ mice [2]. Controversy persists regarding GPR55’s classification as a "cannabinoid receptor," as Δ⁹-THC and anandamide exhibit lower potency than LPI and activate non-overlapping pathways [9] [10].
ML-191 (CID: 23612552; CAS: 931695-79-3) is a synthetic antagonist identified via a β-arrestin high-throughput screen of 300,000 compounds [1] [5]. Its properties include:
Chemical Structure
Table 2: Pharmacological Profile of ML-191 vs. Reference GPR55 Antagonists
Parameter | ML-191 | ML-192 | ML-193 |
---|---|---|---|
GPR55 IC₅₀ | 328 nM* | 827 nM* | 65 nM* |
Selectivity vs. CB1/CB2/GPR35 | >100-fold | >45-fold | >145-fold |
pERK Inhibition | IC₅₀ = 328 nM | IC₅₀ = 827 nM | IC₅₀ = 65 nM |
PKCβII Translocation | Active (30 μM) | Active (100 μM) | Active (10 μM) |
*Data from β-arrestin translocation assays [4] [5].
Mechanism of Antagonism
ML-191 inhibits LPI-induced signaling via:
Table 3: Structural and Functional Comparison of GPR55-Targeting Compounds
Compound | Core Scaffold | Potency (GPR55 IC₅₀) | Key Selectivity Feature |
---|---|---|---|
ML-191 (CID23612552) | Piperadinyloxadiazolone | 328 nM (pERK assay) | >100-fold vs. CB1/CB2/GPR35 |
ML-192 (CID1434953) | Thienopyrimidine | 827 nM (pERK assay) | >45-fold vs. CB1/CB2/GPR35 |
ML-193 (CID1261822) | Quinoline aryl sulfonamide | 65 nM (pERK assay) | >145-fold vs. CB1/CB2/GPR35 |
Cannabidiol | Phytocannabinoid | Inactive in assays | Non-selective; CB1/TRPV1 activity |
CID16020046 | Synthetic small molecule | ~200 nM (calcium assay) | Limited CB1/CB2 data |
ML-191’s chemical scaffold provides a template for designing second-generation antagonists with enhanced blood-brain barrier permeability or isoform specificity [1] [5]. Its validation in disease models—including pain, osteoporosis, and glioblastoma—remains an active research frontier [1] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2